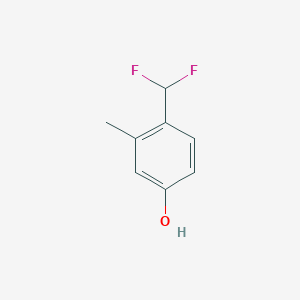
4-(Difluoromethyl)-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-3-methylphenol: is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methylphenol typically involves the introduction of a difluoromethyl group to a phenol derivative. One common method is the reaction of 3-methylphenol with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as palladium or copper complexes can be employed to facilitate the difluoromethylation process, enhancing efficiency and selectivity.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols or nitrophenols.
科学研究应用
Chemistry
In chemistry, 4-(Difluoromethyl)-3-methylphenol is used as a building block for the synthesis of more complex molecules. Its unique difluoromethyl group imparts distinct electronic properties, making it valuable in the design of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for applications in crop protection and material science.
作用机制
The mechanism of action of 4-(Difluoromethyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)-3-methylphenol
- 4-(Chloromethyl)-3-methylphenol
- 4-(Bromomethyl)-3-methylphenol
Uniqueness
Compared to its analogs, 4-(Difluoromethyl)-3-methylphenol offers a unique balance of electronic and steric properties. The difluoromethyl group provides a distinct electronic environment that can influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-(difluoromethyl)-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOHMOWMYQXWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
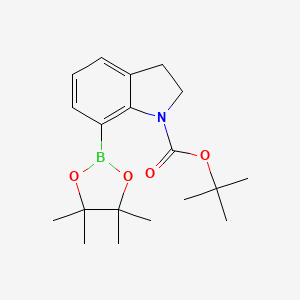
![[(5S)-5-amino-5-carboxypentyl]azanium;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B8056391.png)
![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B8056392.png)
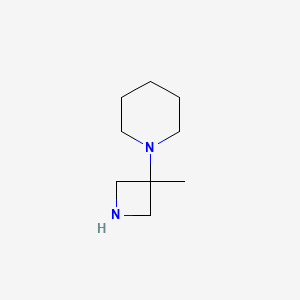
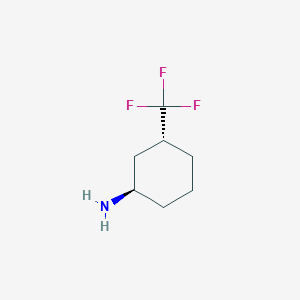
![3-(tert-Butyl)-6-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B8056404.png)
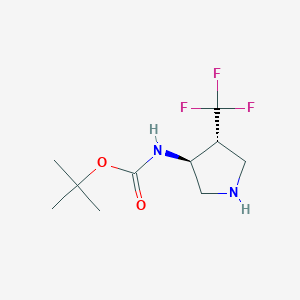
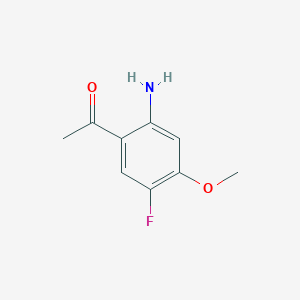
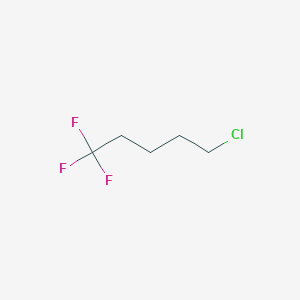
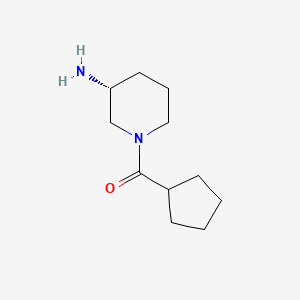
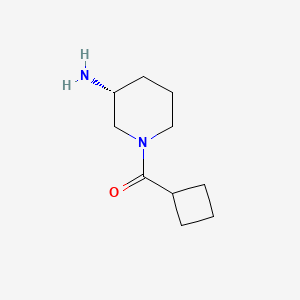
![(6-Fluorobenzo[D]isoxazol-3-YL)methanol](/img/structure/B8056468.png)
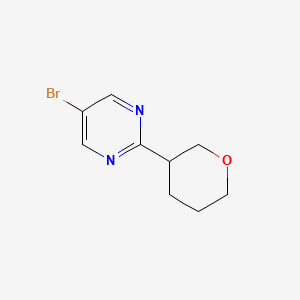
![5-ethenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8056475.png)
